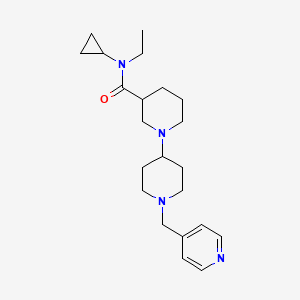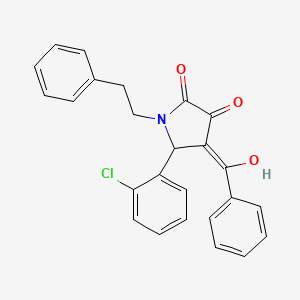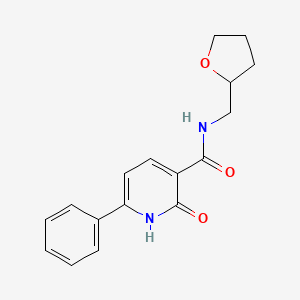![molecular formula C20H26N6O B5435895 N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5435895.png)
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide, also known as ML277, is a chemical compound that has been widely studied for its potential therapeutic applications. ML277 belongs to the class of small-molecule inhibitors that selectively target the Kir7.1 potassium channel, which plays an important role in regulating the electrical activity of cells.
作用機序
The mechanism of action of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves its selective inhibition of the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, pancreas, and brain, and plays an important role in regulating ion transport and cell membrane potential. By blocking this channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. By selectively inhibiting the Kir7.1 potassium channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy. In addition, this compound has been shown to have anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide is its selectivity for the Kir7.1 potassium channel, which makes it a useful tool for studying the physiological functions of this channel. This compound has also been shown to have high potency and selectivity, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the effects of this compound on other potassium channels are not well understood, which may limit its specificity in certain experimental settings.
将来の方向性
There are several future directions for research on N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide. One area of interest is the development of more potent and selective inhibitors of the Kir7.1 potassium channel, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the effects of this compound on other potassium channels and ion channels, which could provide insights into its mechanism of action and potential side effects. Finally, the use of this compound as a tool for studying the physiological functions of the Kir7.1 potassium channel in various tissues and disease models could provide important insights into its role in health and disease.
合成法
The synthesis of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves a multi-step process that begins with the preparation of the key intermediate compound, 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid. This intermediate is then converted into the final product through a series of reactions that involve coupling with L-prolinamide and subsequent purification steps. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and cancer. This compound has been shown to selectively inhibit the Kir7.1 potassium channel, which is involved in the regulation of cell membrane potential and ion transport. By blocking this channel, this compound can affect the electrical activity of cells and alter their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.
特性
IUPAC Name |
(2S)-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c27-20(17-6-4-9-21-17)24-15-16-5-3-10-23-19(16)26-13-11-25(12-14-26)18-7-1-2-8-22-18/h1-3,5,7-8,10,17,21H,4,6,9,11-15H2,(H,24,27)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKHUZKAOZITRB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5435830.png)
![4-(6-methoxypyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5435832.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxycyclohexyl)-N-methylbenzamide](/img/structure/B5435843.png)

![N-ethyl-5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5435860.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435861.png)
![1-[3-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B5435862.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2-propanol](/img/structure/B5435868.png)

![6-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435883.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5435889.png)
![3-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5435897.png)